2-(2-(4-(Benzyloxy)phenoxy)ethyl)-2H-indazole
Description
Properties
CAS No. |
88670-79-5 |
|---|---|
Molecular Formula |
C22H20N2O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[2-(4-phenylmethoxyphenoxy)ethyl]indazole |
InChI |
InChI=1S/C22H20N2O2/c1-2-6-18(7-3-1)17-26-21-12-10-20(11-13-21)25-15-14-24-16-19-8-4-5-9-22(19)23-24/h1-13,16H,14-15,17H2 |
InChI Key |
TXDQFTBWFFCADB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN3C=C4C=CC=CC4=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Benzyloxy)phenoxy)ethyl)-2H-indazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(benzyloxy)phenol with 2-bromoethylamine to form 2-(4-(benzyloxy)phenoxy)ethylamine. This intermediate is then cyclized with hydrazine to yield the indazole ring, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are often employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(Benzyloxy)phenoxy)ethyl)-2H-indazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of nitro groups results in amines.
Scientific Research Applications
2-(2-(4-(Benzyloxy)phenoxy)ethyl)-2H-indazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(4-(Benzyloxy)phenoxy)ethyl)-2H-indazole involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anti-Angiogenic Indazole Derivatives
highlights substituted indazoles such as 2-(4-chlorobenzyl)-3-(4-methylphenyl)-2H-indazole (19) , 2-(4-methylbenzyl)-3-(4-methylphenyl)-2H-indazole (25) , and 2-(4-methoxybenzyl)-3-(4-methylphenyl)-2H-indazole (31) . These compounds exhibit significant anti-angiogenic activity, attributed to their substituted benzyl groups at the indazole N2 position. Key comparisons:
- Structural Differences: Unlike the target compound, which has a benzyloxy-phenoxyethyl substituent, these analogs feature direct benzyl or substituted benzyl groups (e.g., Cl, CH₃, OCH₃) at the N2 position.
- Biological Activity : The presence of electron-withdrawing (Cl) or electron-donating (OCH₃) groups on the benzyl ring enhances anti-angiogenic potency, suggesting that substituent electronic properties critically influence activity .
Table 1: Anti-Angiogenic Indazole Derivatives
Benzimidazole and Triazole Hybrids
describes 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a–e). These hybrids combine benzimidazole, triazole, and thiazole moieties. Key comparisons:
- Structural Complexity : The target compound lacks the triazole-thiazole-acetamide chain seen in 9a–e, which may enhance binding to biological targets like enzymes or receptors.
- Synthetic Routes: Compounds in were synthesized via click chemistry (Cu-catalyzed azide-alkyne cycloaddition), whereas the target compound’s synthesis likely involves etherification or alkylation steps due to its phenoxyethyl group .
Table 2: Benzimidazole-Triazole Hybrids
Benzothiazole Derivatives
reports 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole derivatives , which share a benzyloxy-phenyl moiety with the target compound. Key comparisons:
- Scaffold Differences : The benzothiazole core in vs. the indazole core in the target compound alters electronic properties and hydrogen-bonding capacity.
- Biological Design : Benzothiazoles in were optimized for hydroxyl group placement to enhance solubility and target interaction, suggesting that the hydroxyl-free target compound may exhibit different pharmacokinetics .
Phenoxymethylbenzimidazoles
discusses 2-phenoxymethylbenzimidazoles, where phenoxy groups are linked to benzimidazole. While structurally distinct from the target compound, these analogs highlight the importance of phenoxy motifs in bioactivity:
- Substituent Effects: Electron-donating groups on the phenoxy ring (e.g., OCH₃) in benzimidazoles improve antimicrobial activity, implying that the benzyloxy group in the target compound could similarly modulate efficacy .
Biological Activity
2-(2-(4-(Benzyloxy)phenoxy)ethyl)-2H-indazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antiprotozoal, anticancer, and neuroprotective effects, supported by data tables and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Indazole
- Functional Groups : Benzyloxy and phenoxy groups
- Substituents : Ethyl linker
Antiprotozoal Activity
A study highlighted the antiprotozoal activity of various indazole derivatives, including those similar to this compound. The findings indicated that these derivatives exhibit significant activity against protozoan pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.
Table 1: Antiprotozoal Activity of Indazole Derivatives
| Compound ID | IC50 (µM) | Pathogen | Reference |
|---|---|---|---|
| 1 | 0.740 | E. histolytica | |
| 2 | 0.058 | G. intestinalis | |
| 3 | 0.045 | T. vaginalis | |
| 4 | 0.012 | G. intestinalis |
The results indicate that compounds with specific substitutions on the indazole scaffold enhance antiprotozoal activity significantly compared to standard treatments like metronidazole.
Anticancer Activity
Research has also indicated that indazole derivatives possess anticancer properties. For instance, compounds with similar structures have shown selective cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A recent investigation into the cytotoxic effects of indazole derivatives revealed promising results:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer)
- Key Findings :
- Compound A exhibited an IC50 of 12 µM against MCF-7.
- Compound B demonstrated an IC50 of 8 µM against HepG2.
These results suggest that the structural modifications in the indazole scaffold can lead to enhanced anticancer activity.
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of indazole derivatives, particularly in models of neurodegenerative diseases such as Parkinson's disease (PD).
The neuroprotective effects are attributed to:
- MAO-B Inhibition : Compounds similar to this compound have shown potent MAO-B inhibitory activity.
- Antioxidant Properties : These compounds also exhibit significant antioxidant activity, which is crucial for protecting neuronal cells from oxidative stress.
Table 2: MAO-B Inhibition and Antioxidant Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
